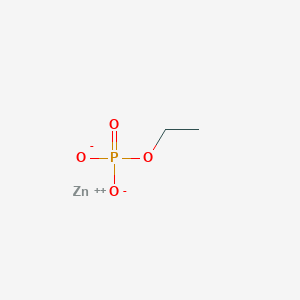
Zinc ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc ethyl phosphate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and is commonly used as a flame retardant in various materials such as plastics, textiles, and coatings. In recent years, researchers have explored the potential of zinc ethyl phosphate in various fields, including biomedical research, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Zinc ethyl phosphate has been studied extensively for its potential applications in various scientific fields. In biomedical research, it has been explored as a potential drug delivery system due to its ability to encapsulate drugs and release them slowly over time. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, zinc ethyl phosphate has been studied for its potential use as a fertilizer. It has been shown to improve plant growth and increase crop yield in various crops, including maize, wheat, and rice. In environmental science, it has been explored as a potential soil remediation agent due to its ability to immobilize heavy metals in soil.
Wirkmechanismus
The mechanism of action of zinc ethyl phosphate varies depending on its application. In drug delivery systems, it acts as a carrier for drugs, allowing for controlled release over time. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it acts as a source of zinc for plants, which is essential for plant growth and development. In soil remediation, it immobilizes heavy metals in soil, preventing them from leaching into groundwater.
Biochemical and Physiological Effects
Zinc ethyl phosphate has been shown to have various biochemical and physiological effects. In biomedical research, it has been shown to be biocompatible and non-toxic to cells and tissues. In agriculture, it has been shown to increase the concentration of zinc in plants, which is essential for various enzymatic reactions. In environmental science, it has been shown to reduce the mobility of heavy metals in soil, preventing them from contaminating groundwater.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using zinc ethyl phosphate in lab experiments include its low toxicity, biocompatibility, and ability to encapsulate drugs and release them slowly over time. However, its limitations include its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of zinc ethyl phosphate in scientific research. In biomedical research, it could be further explored as a drug delivery system for various diseases, including cancer and neurological disorders. In agriculture, it could be studied further for its potential use as a fertilizer in various crops. In environmental science, it could be investigated further as a soil remediation agent for contaminated sites. Additionally, the synthesis of zinc ethyl phosphate could be optimized to improve its purity and yield.
Synthesemethoden
The synthesis of zinc ethyl phosphate involves the reaction between zinc oxide and phosphoric acid with the addition of ethanol. The reaction leads to the formation of zinc ethyl phosphate, which can be isolated through filtration and washing. The purity of the compound can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
16527-81-4 |
|---|---|
Produktname |
Zinc ethyl phosphate |
Molekularformel |
C2H5O4PZn |
Molekulargewicht |
189.4 g/mol |
IUPAC-Name |
zinc;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Zn/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+2/p-2 |
InChI-Schlüssel |
UACZWEHNJDEXJP-UHFFFAOYSA-L |
SMILES |
CCOP(=O)([O-])[O-].[Zn+2] |
Kanonische SMILES |
CCOP(=O)([O-])[O-].[Zn+2] |
Andere CAS-Nummern |
16527-81-4 |
Verwandte CAS-Nummern |
1623-14-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




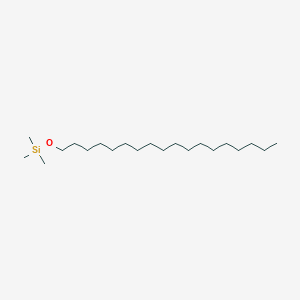
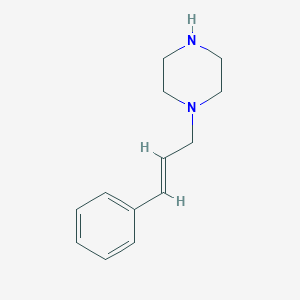


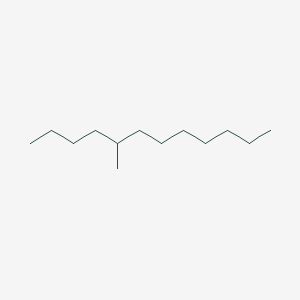

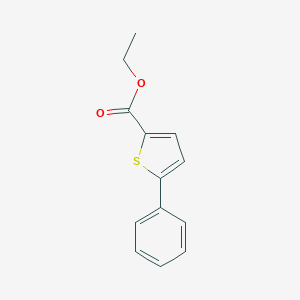

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



